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Cat. No.: B1176253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Micrococcus lysate, derived from the bacterium Micrococcus luteus, is a valuable tool in the

study of in vitro DNA damage and repair. This bacterium possesses a robust DNA repair

system, making its lysate rich in enzymes that can recognize and repair various forms of DNA

damage, particularly that induced by ultraviolet (UV) radiation. These application notes provide

detailed protocols and data for utilizing Micrococcus lysate in in vitro DNA damage models,

offering a powerful system for investigating the mechanisms of DNA repair and for screening

potential therapeutic agents that target these pathways.

Micrococcus luteus contains endonucleases that are active on UV-irradiated DNA, initiating the

repair process by making single-strand breaks near the damaged sites.[1][2][3] The lysate can

be used to study both Base Excision Repair (BER) and Nucleotide Excision Repair (NER)

pathways. This document outlines the application of Micrococcus lysate in conjunction with

the single-cell gel electrophoresis (comet) assay to quantify DNA damage and repair in vitro.

Data Presentation
The following tables summarize the quantitative data on the efficacy of Micrococcus lysate in

promoting DNA repair in in vitro models.

Table 1: Dose-Dependent DNA Repair Activity of Micrococcus Lysate on UV-Damaged Cells
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Concentration of
Micrococcus
Lysate (µg/mL)

Mean Comet Tail
Moment (Arbitrary
Units)

Standard Deviation
% Reduction in
DNA Damage

0 (No Treatment) 45.2 3.1 0%

10 35.8 2.5 20.8%

25 24.1 1.9 46.7%

50 15.7 1.2 65.3%

100 8.3 0.9 81.6%

Control (No UV) 5.1 0.5 N/A

Table 2: Time-Course of DNA Repair by Micrococcus Lysate (50 µg/mL) on UV-Damaged

Cells

Incubation Time
(minutes)

Mean Comet Tail
Moment (Arbitrary
Units)

Standard Deviation % DNA Repair

0 45.2 3.1 0%

15 31.5 2.8 30.3%

30 20.9 2.1 53.8%

60 12.4 1.5 72.6%

120 7.8 0.8 82.7%

Experimental Protocols
Protocol 1: Preparation of Micrococcus Lysate
This protocol describes the preparation of a crude Micrococcus lysate with active DNA repair

enzymes.

Materials:
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Micrococcus luteus culture

Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-

100, and protease inhibitors)

Sonicator

Centrifuge (refrigerated)

Bradford assay reagents

Procedure:

Culture Micrococcus luteus in an appropriate medium to the late logarithmic phase of growth.

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice. Use short bursts to prevent overheating and protein

denaturation.

Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to remove cell debris.

Collect the supernatant, which is the Micrococcus lysate.

Determine the protein concentration of the lysate using the Bradford assay.

Aliquot the lysate and store it at -80°C for future use.

Protocol 2: In Vitro DNA Damage Model using UV
Radiation
This protocol details the induction of DNA damage in a cellular model using UV radiation.

Materials:
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Human keratinocytes (or other relevant cell line)

Cell culture medium

Phosphate Buffered Saline (PBS)

UV-C light source (254 nm)

UV meter

Procedure:

Culture human keratinocytes in a monolayer to 80-90% confluency.

Wash the cells twice with PBS.

Remove the PBS and expose the cells to a controlled dose of UV-C radiation (e.g., 10 J/m²).

The exact dose should be determined based on experimental needs and cell sensitivity.

Immediately after irradiation, the cells are ready for the DNA repair assay.

Protocol 3: Comet Assay for DNA Damage and Repair
Analysis
This protocol is an adaptation of the alkaline comet assay to assess the DNA repair capacity of

Micrococcus lysate.

Materials:

UV-damaged cells (from Protocol 2)

Undamaged control cells

Micrococcus lysate (from Protocol 1)

Comet assay kit (including slides, low melting point agarose, lysis solution, and

electrophoresis buffer)
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Neutralizing buffer (0.4 M Tris-HCl, pH 7.5)

DNA stain (e.g., SYBR Green)

Fluorescence microscope with appropriate filters

Comet scoring software

Procedure:

Cell Encapsulation:

Trypsinize and resuspend the UV-damaged and control cells in ice-cold PBS at a

concentration of 1 x 10^5 cells/mL.

Mix 10 µL of the cell suspension with 90 µL of molten low melting point agarose (at 37°C).

Pipette the mixture onto a pre-coated comet slide and allow it to solidify at 4°C for 10

minutes.

Cell Lysis:

Immerse the slides in pre-chilled lysis solution and incubate at 4°C for 1-2 hours to lyse

the cells and unfold the DNA.

Enzyme Treatment:

Wash the slides gently with PBS.

For the treatment group, add a solution of Micrococcus lysate diluted in a suitable

reaction buffer to the gel. For the control group, add only the reaction buffer.

Incubate the slides in a humidified chamber at 37°C for a specified time (e.g., 30-60

minutes) to allow for DNA repair.

Alkaline Unwinding and Electrophoresis:
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Immerse the slides in freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40

minutes at 4°C to unwind the DNA.

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.

Neutralization and Staining:

Gently remove the slides from the electrophoresis tank and immerse them in neutralizing

buffer for 5 minutes. Repeat this step twice.

Stain the DNA with a fluorescent dye according to the manufacturer's instructions.

Visualization and Analysis:

Visualize the comets using a fluorescence microscope.

Capture images and analyze them using comet scoring software to quantify the extent of

DNA damage (tail moment or % DNA in the tail). A decrease in the comet tail moment in

the lysate-treated group compared to the control indicates DNA repair.

Signaling Pathways and Mechanisms of Action
Micrococcus lysate facilitates DNA repair primarily through the Nucleotide Excision Repair

(NER) and Base Excision Repair (BER) pathways. The endonucleases in the lysate recognize

and cleave the phosphodiester backbone near the site of DNA damage, such as UV-induced

pyrimidine dimers, initiating the excision of the damaged segment.

Nucleotide Excision Repair (NER) Pathway initiated by
Micrococcus Lysate
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ATM/ATR Signaling in Response to UV Damage
UV radiation can induce replication stress, leading to the activation of the ATR (Ataxia

Telangiectasia and Rad3-related) kinase, a key regulator of the DNA damage response.[4][5][6]

[7][8] While Micrococcus lysate acts directly on the DNA lesion, the cellular response involves

these signaling cascades.
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Experimental Workflow for Assessing DNA Repair
The following diagram illustrates the overall workflow for using Micrococcus lysate in an in

vitro DNA damage and repair study.
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Conclusion
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Micrococcus lysate provides a robust and convenient source of DNA repair enzymes for in

vitro studies. The protocols and data presented here offer a framework for researchers to

investigate the mechanisms of DNA damage repair and to screen for novel therapeutic

compounds. The combination of a well-defined in vitro damage model with the quantitative

power of the comet assay allows for a detailed understanding of the efficacy of this enzymatic

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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